molecular formula C18H15ClN4O B11394297 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(5-chloro-2-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(5-chloro-2-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11394297
M. Wt: 338.8 g/mol
InChI Key: HLGAEPQNUPLSJO-UHFFFAOYSA-N
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Description

5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(5-chloro-2-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodiazole ring, a chloro-substituted phenyl group, and a pyrrolone moiety. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(5-chloro-2-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzodiazole Ring: Starting with o-phenylenediamine and an appropriate carboxylic acid derivative, the benzodiazole ring is formed through a cyclization reaction.

    Introduction of the Chloro-Substituted Phenyl Group: The chloro-substituted phenyl group is introduced via a Friedel-Crafts acylation reaction using 5-chloro-2-methylbenzoyl chloride.

    Formation of the Pyrrolone Moiety: The final step involves the formation of the pyrrolone ring through a condensation reaction with an appropriate amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(5-chloro-2-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce amines or alcohols

Scientific Research Applications

5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(5-chloro-2-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(5-chloro-2-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one: Lacks the chloro and methyl substitutions.

    5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one: Has a different position for the chloro substitution.

Uniqueness

The unique combination of the benzodiazole ring, chloro-substituted phenyl group, and pyrrolone moiety in 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(5-chloro-2-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one distinguishes it from similar compounds

Properties

Molecular Formula

C18H15ClN4O

Molecular Weight

338.8 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(5-chloro-2-methylphenyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C18H15ClN4O/c1-10-6-7-11(19)8-14(10)23-9-15(24)16(17(23)20)18-21-12-4-2-3-5-13(12)22-18/h2-8,20,24H,9H2,1H3,(H,21,22)

InChI Key

HLGAEPQNUPLSJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

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